1-(4-Acetylphenyl)hexan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 218.29 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. This compound is often utilized in chemical synthesis and research applications, particularly in the field of organic chemistry.
1-(4-Acetylphenyl)hexan-1-one falls under the category of aromatic ketones. Its structure features an acetylphenyl group attached to a hexanone chain, making it a significant compound for various synthetic applications.
The synthesis of 1-(4-Acetylphenyl)hexan-1-one can be achieved through several methods, primarily involving the Friedel-Crafts acylation reaction. This process entails the introduction of an acetyl group into an aromatic ring using an acid chloride or anhydride in the presence of a Lewis acid catalyst.
The molecular structure of 1-(4-Acetylphenyl)hexan-1-one features:
CCCCC(=O)C(C(=O)c1ccc(cc1)C)C
.1-(4-Acetylphenyl)hexan-1-one can undergo various chemical reactions typical for ketones:
The mechanism of action for reactions involving 1-(4-Acetylphenyl)hexan-1-one typically follows these steps:
1-(4-Acetylphenyl)hexan-1-one has various applications in scientific research, including:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4